

An In-Depth Technical Guide to 3,3'-Bis(trifluoromethyl)benzophenone

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Compound of Interest

Compound Name: 3,3'-
Bis(trifluoromethyl)benzophenone

Cat. No.: B159179

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and known applications of **3,3'-Bis(trifluoromethyl)benzophenone**. The information is intended to support research and development activities in the fields of chemistry, materials science, and drug development.

Core Physical Properties

3,3'-Bis(trifluoromethyl)benzophenone is a white to light yellow crystalline powder.^[1] Its core physical and chemical properties are summarized in the table below. It is important to note that while the melting point has been experimentally determined, the boiling point and density are currently based on predictive models.

Property	Value	Source
CAS Number	1868-00-4	[1][2]
Molecular Formula	C ₁₅ H ₈ F ₆ O	[3][2]
Molecular Weight	318.21 g/mol	[3][2]
Melting Point	100-102 °C	[3][4]
Boiling Point (Predicted)	328.6 ± 42.0 °C	
Density (Estimated)	1.3935 g/cm ³	
Appearance	White to light yellow powder/crystal	[1][5]
Solubility	Slightly soluble in Chloroform and Methanol.[6] Enhanced solubility in organic solvents is suggested due to the trifluoromethyl groups.[5]	N/A

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties for this specific compound are not readily available in the public domain. However, standard methodologies for determining the melting point of crystalline organic solids can be applied.

Melting Point Determination (Capillary Method)

This protocol describes a general procedure for determining the melting point range of a solid organic compound using a capillary melting point apparatus.

Methodology:

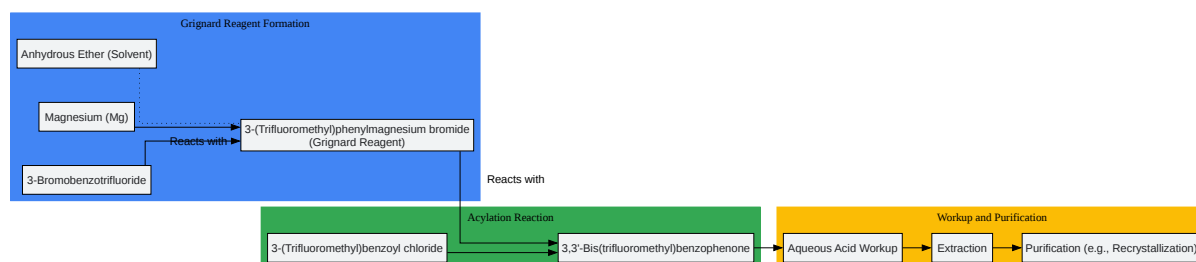
- **Sample Preparation:** A small amount of the dry **3,3'-Bis(trifluoromethyl)benzophenone** is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube. The tube is then inverted and tapped gently to cause the

solid to fall to the sealed end. This process is repeated until a packed sample of 2-3 mm in height is achieved.

- Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
- Heating and Observation:
 - For an unknown sample, a rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.
 - For a more precise measurement, a new sample is heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.
- Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

Synthesis Workflow

A detailed, step-by-step synthesis protocol for **3,3'-Bis(trifluoromethyl)benzophenone** is not explicitly available in peer-reviewed literature. However, based on established organic chemistry principles and synthesis routes for analogous benzophenone derivatives, a plausible synthetic pathway involves a Grignard reaction. The following diagram illustrates a logical workflow for this synthesis.



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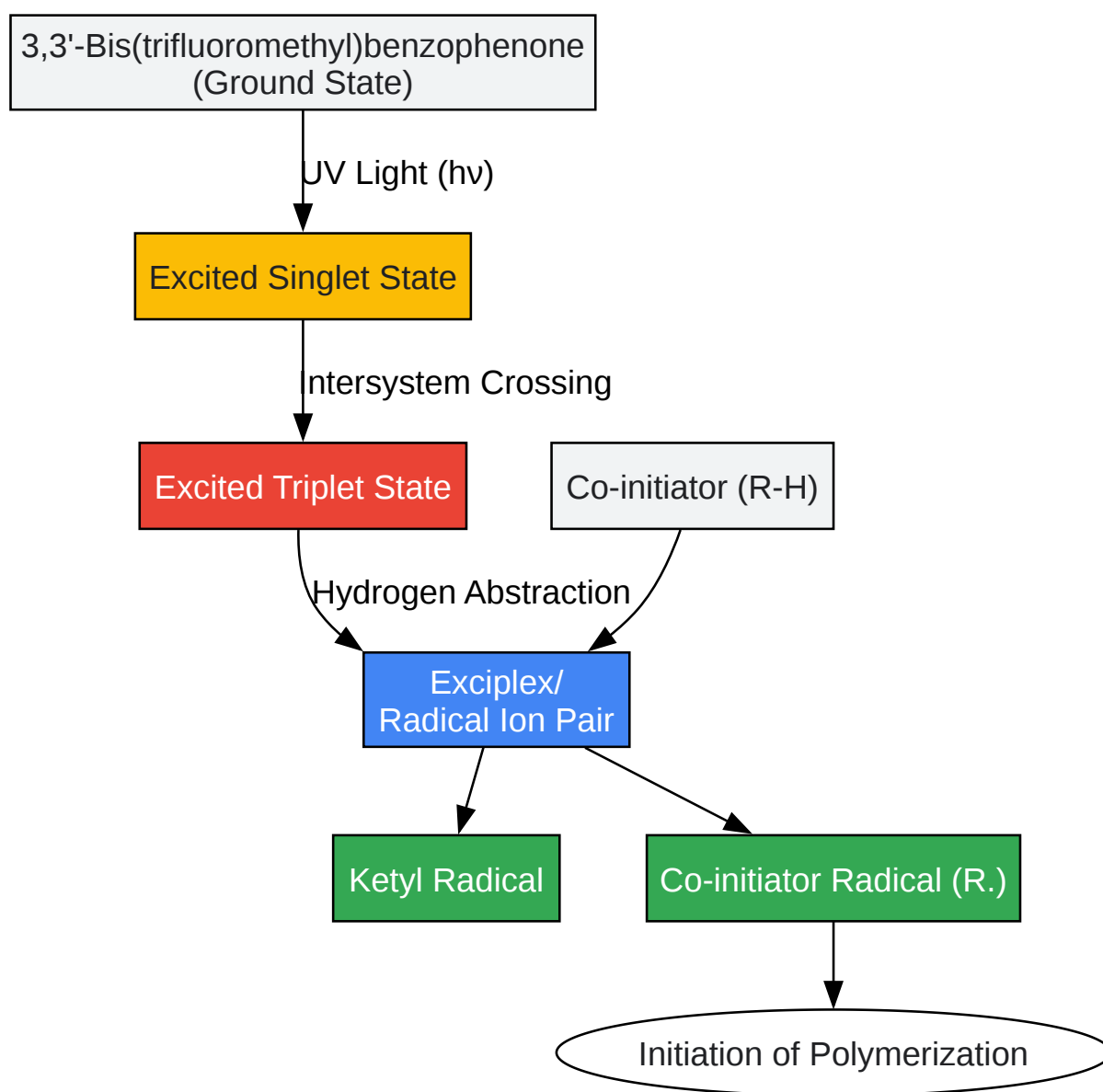
Proposed Synthesis Workflow for 3,3'-Bis(trifluoromethyl)benzophenone.

Biological Activity and Signaling Pathways

Role as a Photoinitiator

3,3'-Bis(trifluoromethyl)benzophenone is utilized as a photoinitiator, particularly in the production of polymers and resins.[5] It belongs to the class of Type II photoinitiators. Upon absorption of UV light, the benzophenone moiety is excited to a triplet state. This excited state does not undergo direct cleavage but instead abstracts a hydrogen atom from a synergistic molecule (a co-initiator), typically an amine or an alcohol. This process generates two radicals: a ketyl radical from the benzophenone and a radical from the co-initiator. The radical derived from the co-initiator is often the primary species that initiates the polymerization process.

The following diagram illustrates the general mechanism of a Type II photoinitiator.



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General Mechanism of a Type II Photoinitiator.

Potential for Endocrine Disruption

While some benzophenone derivatives, such as benzophenone-3 (oxybenzone), have been investigated for their potential endocrine-disrupting effects, there is currently no specific toxicological data available in the public domain for **3,3'-Bis(trifluoromethyl)benzophenone** to confirm or deny such activity. A safety data sheet for the compound states that it does not

contain any known or suspected endocrine disruptors. Further research is required to evaluate the toxicological profile of this specific molecule.

Other Applications

The presence of trifluoromethyl groups in **3,3'-Bis(trifluoromethyl)benzophenone** imparts properties such as enhanced thermal stability and UV absorption capabilities.^[5] This makes it a valuable component in various materials science applications:

- **UV Absorption in Coatings and Plastics:** It can be used as a UV absorber to protect materials from photodegradation, thereby extending their lifespan.^[5]
- **Organic Photovoltaics:** It has been explored for its role in improving the efficiency of organic solar cells as a light-harvesting agent.^[5]
- **Pharmaceutical Development:** The compound is explored in drug formulation processes, potentially for creating compounds with enhanced bioavailability.^[5]

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